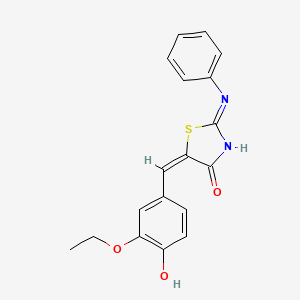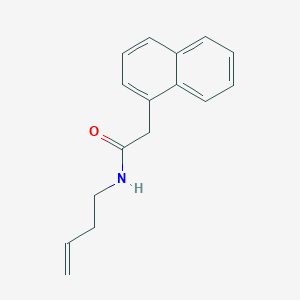
3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Functionalization Reactions in Synthetic Chemistry
"3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid" serves as a crucial intermediate in synthetic chemistry, particularly in functionalization reactions. For example, experimental and theoretical studies have shown its utility in the synthesis of complex molecules. A notable application involves the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, highlighting its role in producing compounds with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure and Computational Study
The crystal structure and computational study of pyrazole derivatives, including "this compound," have been extensively investigated. These studies provide insights into the molecular structure and stability of its derivatives, offering a foundation for designing new compounds with enhanced properties. A specific study focused on the synthesis, crystal structure, and theoretical analysis of pyrazole derivatives, emphasizing their structural diversity and stability (Shen, Huang, Diao, & Lei, 2012).
Chemosensor Development
This compound also finds applications in the development of chemosensors. A notable example includes the synthesis of a new probe for the detection of Al3+ ions. The probe leverages the chemical sensing potential of the pyridine–pyrazole moiety, demonstrating high sensitivity and selectivity for Al3+ in biological and environmental samples (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018).
Metal Coordination Chemistry
Further, "this compound" plays a pivotal role in coordination chemistry. Its derivatives have been used to synthesize novel coordination complexes with metals such as nickel, silver, and cadmium. These complexes exhibit diverse structural types and have potential applications in catalysis, materials science, and as precursors for further chemical transformations. Research into the coordination polymers of transition metals utilizing this ligand has unveiled novel structures and topologies, contributing to the advancement of coordination chemistry (Zhao, Chu, Gao, Huang, & Qu, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
5-methyl-2-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAPPXKAEOJEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

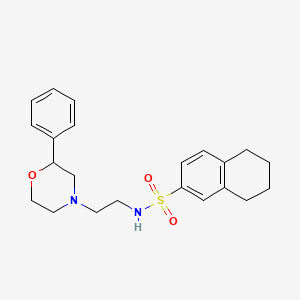
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2716856.png)
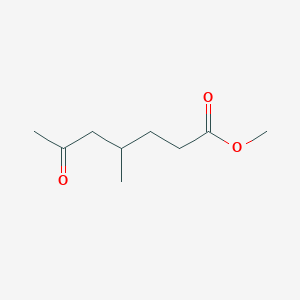
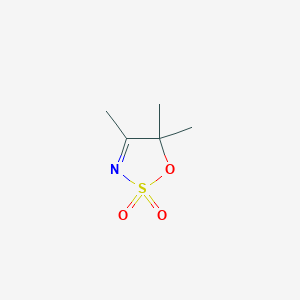
![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea](/img/structure/B2716862.png)
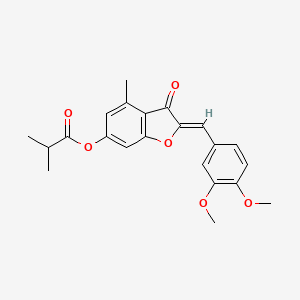
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)
![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)
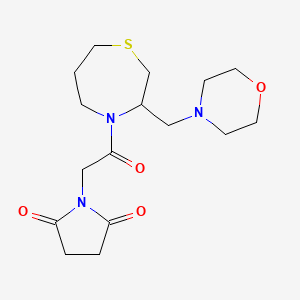
![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)
